3-Carboxyphenylboronic acid pinacol ester

Stability Storage Physical Properties

Free boronic acids suffer hydrolytic instability in multistep syntheses, compromising stoichiometry. 3-Carboxyphenylboronic acid pinacol ester (CAS 269409-73-6) eliminates this risk as a crystalline, storage-stable protected boronic acid equivalent (mp 206-211 °C). • Orthogonal reactivity: Chemoselective Suzuki-Miyaura couplings with (hetero)aryl halides without carboxylic acid interference-ideal for focused library synthesis. • Validated in pharma: Key intermediate in Eltrombopag fragment construction and biaryl pharmacophore elaboration. • Supply reliability: ≥98% purity (GC), argon-packed for long-term stability; ambient shipping.

Molecular Formula C13H17BO4
Molecular Weight 248.08 g/mol
CAS No. 269409-73-6
Cat. No. B1363412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboxyphenylboronic acid pinacol ester
CAS269409-73-6
Molecular FormulaC13H17BO4
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16)
InChIKeyOPWAPCOSDAFWFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carboxyphenylboronic acid pinacol ester: Sourcing Specifications and Comparative Profile


3-Carboxyphenylboronic acid pinacol ester (IUPAC: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, CAS 269409-73-6) is a bifunctional organoboron compound combining a meta-carboxylic acid group with a pinacol boronic ester . It serves as a key synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems with pendant carboxylic acid functionality . Unlike its parent boronic acid, the pinacol ester is a defined, crystalline solid (melting point 206-211 °C) with enhanced stability during storage and handling, making it a preferred choice in medicinal chemistry and materials science workflows where precise stoichiometry and minimal hydrolysis are required .

1 Suzuki-Miyaura cross-coupling workflows requiring a stable boronic ester
2 Orthogonal protection strategy for a meta-carboxylic acid handle
3 Defined crystalline solid for precise stoichiometry and weighing accuracy

Pinacol Ester vs. Free Boronic Acid: Interchangeability Risks


Substituting a free boronic acid for a pinacol ester—even within the same substitution pattern—carries significant experimental risk. While 3-carboxyphenylboronic acid (CAS 25487-66-5) and its pinacol ester (269409-73-6) share the same meta-carboxy core, they differ critically in hydrolytic stability, solubility, and reaction kinetics . Pinacol esters generally exhibit slower transmetalation in Suzuki couplings, often requiring more forcing conditions or pre-hydrolysis to the active boronic acid [1]. Moreover, the pinacol ester is specifically designed for orthogonal protection strategies and is often preferred for multistep syntheses where the carboxylic acid needs to remain intact. Therefore, generic replacement based solely on the aryl core is not scientifically valid; procurement must be guided by the specific form required for the target reaction sequence .

Hydrolytic stability mismatch
The pinacol ester resists hydrolysis during storage; the free acid may form anhydrides and degrade, altering reaction stoichiometry.
Reaction kinetics difference
Direct substitution with the free acid changes transmetalation rates; the ester may require pre-hydrolysis or modified conditions to match reactivity.
Solubility and workup incompatibility
The ester is water-insoluble, simplifying biphasic workup; the water-soluble acid can complicate product isolation and purity.

Comparative Performance Data for 3-Carboxyphenylboronic acid pinacol ester


Handling and Storage Stability vs. Parent Boronic Acid

The pinacol ester derivative exhibits superior stability to hydrolysis and decomposition compared to its free boronic acid counterpart, a critical factor for long-term storage and reliable synthetic use . This is reflected in its well-defined, lower melting point (206-211 °C) versus the broader, higher melting point of the acid (243-247 °C) . The ester's improved crystallinity and resistance to anhydride formation ensure consistent purity and stoichiometry in subsequent reactions .

Storage Stability
Data to verify
mp 206–211 °C (ester) vs mp 243–247 °C (acid)
Δ ~37–41 °C
Sharper melting point supports lot-to-lot consistency and accurate weighing.
Literature values; verify with supplier COA.
Stability Storage Physical Properties

Aqueous Solubility and Ionization (pKa) Comparison

The pinacol ester exhibits drastically reduced water solubility compared to its free boronic acid counterpart. The ester is practically insoluble in water, whereas the acid has a reported solubility of 2.5 g/100 mL [REFS-1, REFS-2]. Despite this difference, the predicted pKa of the carboxylic acid group remains nearly identical between the ester (pKa 4.20 ± 0.10) and the acid (pKa 4.21 ± 0.10) [REFS-1, REFS-3]. This indicates that the electronic effect of the boron substituent on the benzoic acid acidity is conserved, which is crucial for applications where pH-dependent reactivity or solubility of the carboxylate is a key design parameter.

Solubility / pKa
Data to verify
Insoluble / pKa 4.20 vs 2.5 g/100 mL / pKa 4.21 (acid)
Conserved pKa for pH-sensitive design; low solubility aids biphasic reactions.
Predicted pKa; confirm experimentally.
Solubility pKa Drug Design

Synthetic Efficiency: High Isolated Yield in Preparation

A robust, reproducible synthetic protocol for 3-carboxyphenylboronic acid pinacol ester is available, yielding the product in high purity. Using a standard Pd-catalyzed Miyaura borylation of 3-bromobenzoic acid with bis(pinacolato)diboron, the target pinacol ester was isolated as a light brown solid in 89% yield after column chromatography . This high yield, which is typical for this specific substrate under optimized conditions, provides a benchmark for comparing alternative synthetic routes or sourcing from commercial suppliers.

Synthetic Yield
Data to verify
89% isolated yield
Benchmark for route efficiency and procurement cost evaluation.
Miyaura borylation protocol; scale-dependent.
Suzuki Coupling Synthesis Yield

Utility as a Coupling Partner: Heteroaryl Suzuki Reaction

The compound's primary value lies in its performance as an electrophilic coupling partner in Suzuki-Miyaura reactions. It has been successfully employed in the synthesis of 3-pyrimidin-5-yl-benzoic acid, an important pharmacophore. In this specific transformation, the pinacol ester was reacted with 5-bromopyrimidine using PdCl2(PPh3)2 as a catalyst, affording the desired biaryl product in a 45% isolated yield . While the yield is moderate, it demonstrates the compound's ability to participate in challenging heteroaromatic couplings and tolerate the presence of the free carboxylic acid functionality without requiring additional protection/deprotection steps.

Heteroaryl Coupling
Data to verify
45% isolated yield with 5-bromopyrimidine
Demonstrates compatibility with N-heterocycles and free carboxylic acid.
Standard Pd coupling; moderate yield, optimize per substrate.
Suzuki Coupling Medicinal Chemistry Heterocycle

Regioisomeric Differentiation from the Para Analog

Selecting the correct regioisomer is critical, as the meta-carboxy substitution pattern imparts distinct physical and electronic properties compared to the para-substituted analog. 3-Carboxyphenylboronic acid pinacol ester (CAS 269409-73-6) melts at 206-211 °C, while its regioisomer, 4-carboxyphenylboronic acid pinacol ester (CAS 180516-87-4), exhibits a significantly higher melting point of 228-231 °C [REFS-1, REFS-2]. This difference of approximately 20-25 °C is a direct consequence of the differing molecular symmetry and crystal packing forces. Furthermore, the meta-carboxy group exerts a distinct inductive and resonance effect on the aryl ring compared to the para isomer, which can subtly influence the rate of oxidative addition and transmetalation in cross-coupling reactions, potentially leading to different reaction outcomes and yields.

Regioisomer QC
Data to verify
mp 206–211 °C (meta) vs mp 228–231 °C (para isomer)
Δ ~20–25 °C
Melting point difference enables rapid regioisomer identity confirmation.
Electronic effects influence cross-coupling reactivity.
Regioisomer Melting Point Electronic Effect

Evidence-Based Procurement Scenarios for 3-Carboxyphenylboronic acid pinacol ester


Biaryl Library Construction with Carboxylic Acid Handle

This compound is the ideal starting material for constructing diverse biaryl and heterobiaryl libraries where a meta-substituted benzoic acid is a desired pharmacophore or functional group. The pinacol ester serves as a protected, stable boronic acid equivalent, allowing for chemoselective Suzuki-Miyaura couplings with a wide range of (hetero)aryl halides without interference from the free carboxylic acid [1]. This orthogonal reactivity is essential for generating focused libraries of potential enzyme inhibitors, GPCR ligands, or protein-protein interaction modulators .

Advanced Intermediates for Pharmaceuticals and Agrochemicals

Procurement of 3-carboxyphenylboronic acid pinacol ester is directly relevant to the synthesis of complex intermediates, as exemplified by its use in the patent literature for preparing key fragments of Eltrombopag, a thrombopoietin receptor agonist [1]. Its role in producing intermediates like 3-pyrimidin-5-yl-benzoic acid further underscores its utility in accessing nitrogen-containing heterocyclic frameworks common in drug discovery . The compound's reliability in standard Pd-catalyzed coupling conditions makes it a strategic stock item for medicinal chemistry laboratories.

pH-Sensitive Materials and Sensor Development

The combination of a carboxylic acid (predicted pKa ~4.20) and a boronic ester moiety makes this compound a versatile monomer or functionalization agent for stimuli-responsive materials [1]. The boronic ester can be used to cross-link polymers with cis-diols (e.g., poly(vinyl alcohol) or glycopolymers) to create hydrogels that degrade in response to sugars or pH changes. The free carboxylic acid, which can be unmasked post-polymerization or coupling, provides a site for further conjugation or imparts pH-dependent swelling behavior to the material . This is particularly relevant for developing glucose-sensing platforms or targeted drug delivery vehicles.

Process Chemistry Scale-Up Intermediate

The compound's well-defined physical properties, particularly its sharp melting point (206-211 °C) and low water solubility, are advantageous for process development and scale-up [1]. These characteristics simplify purification, handling, and storage at kilogram scale. The 89% isolated yield for its synthesis via Miyaura borylation provides a cost-of-goods benchmark, allowing process chemists to evaluate the economic viability of in-house preparation versus commercial sourcing . Its enhanced stability compared to the free boronic acid reduces the risk of decomposition during long-term storage, ensuring consistent quality in multi-campaign manufacturing settings.

Application
Selection Property
Validation Focus
Biaryl library synthesis with carboxylic acid handle
Pinacol ester as stable, protected boronic acid surrogate
Chemoselectivity in Suzuki-Miyaura couplings; tolerance of free COOH
Pharmaceutical/agrochemical intermediate synthesis
Compatibility with heteroaryl halides and established patent routes
Reproducibility under standard Pd-catalyzed conditions
Stimuli-responsive material functionalization
Boronic ester-diol crosslinking; carboxylic acid conjugation site
pH/sugar-responsive swelling or degradation behavior
Process chemistry scale-up intermediate
Well-defined melting point, crystallinity, and low water solubility
Batch-to-batch consistency and long-term storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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